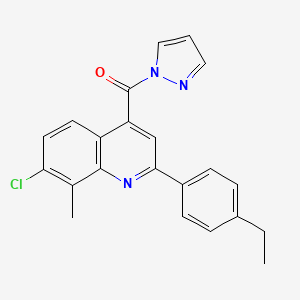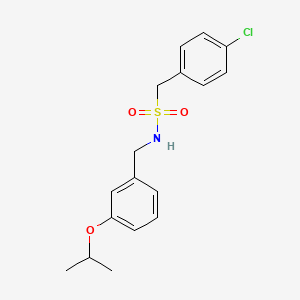![molecular formula C18H20N2O4S B4689758 2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4689758.png)
2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid
Vue d'ensemble
Description
2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its diverse biological activities. It was first synthesized in 2000 by researchers at Bayer AG, Germany, and has since been used in various studies to investigate its potential therapeutic applications.
Mécanisme D'action
2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid 11-7082 exerts its biological effects by covalently modifying the cysteine residue of the NF-κB essential modulator (NEMO), a regulatory subunit of the IKK complex. This modification inhibits the activity of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. Inhibition of the IKK complex leads to the accumulation of IκBα and the subsequent inhibition of NF-κB activity.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have multiple biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This effect is mediated by the inhibition of NF-κB activity, which is known to promote angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid 11-7082 in lab experiments is its specificity for NF-κB inhibition. Unlike other inhibitors that target multiple pathways, this compound 11-7082 specifically targets the IKK complex, leading to selective inhibition of NF-κB activity. However, this compound 11-7082 has been reported to have some limitations, including its instability in aqueous solutions and its potential for off-target effects.
Orientations Futures
Despite its potential therapeutic applications, there are still many unanswered questions about the biological effects of 2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid 11-7082. Future research directions could include investigating the molecular mechanisms underlying its anti-cancer and anti-inflammatory effects, exploring its potential for combination therapy with other drugs, and developing more stable analogs with improved pharmacokinetic properties. Additionally, studies could be conducted to investigate the potential of this compound 11-7082 as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases.
Applications De Recherche Scientifique
2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune response, inflammation, and cell survival. Inhibition of NF-κB by this compound 11-7082 has been demonstrated to suppress the expression of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
In addition, this compound 11-7082 has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways involved in cell survival and proliferation.
Propriétés
IUPAC Name |
2-[(E)-[(4-butan-2-ylphenyl)sulfonylhydrazinylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-13(2)14-8-10-16(11-9-14)25(23,24)20-19-12-15-6-4-5-7-17(15)18(21)22/h4-13,20H,3H2,1-2H3,(H,21,22)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFUAHIAJYUSLE-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4689676.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B4689680.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide](/img/structure/B4689682.png)
![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4689703.png)


![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689722.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B4689730.png)
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4689733.png)

![6-{[(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4689737.png)
![ethyl [2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4689751.png)
![2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4689765.png)
![5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4689778.png)